1,3-Benzenedicarboxylic acid, 4-methoxy-, 3-methyl ester
Description
4-Methoxy-3-(methoxycarbonyl)benzoic acid is a substituted benzoic acid derivative characterized by a methoxy group (-OCH₃) at the 4-position and a methoxycarbonyl group (-COOCH₃) at the 3-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules. Its structural features allow for further functionalization, such as amidation or esterification, to generate derivatives with tailored properties .
Properties
CAS No. |
28045-71-8 |
|---|---|
Molecular Formula |
C10H9O5- |
Molecular Weight |
209.17 g/mol |
IUPAC Name |
4-methoxy-3-methoxycarbonylbenzoate |
InChI |
InChI=1S/C10H10O5/c1-14-8-4-3-6(9(11)12)5-7(8)10(13)15-2/h3-5H,1-2H3,(H,11,12)/p-1 |
InChI Key |
JIWBFQWPLSWTBT-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Methoxy-3-(methoxycarbonyl)benzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzoic acid derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 4-methoxy-3-(methoxycarbonyl)benzoic acid with key analogues:
Key Observations:
- Electron-Withdrawing vs. Donor Groups: The methoxycarbonyl group (-COOCH₃) at position 3 in the target compound enhances electrophilicity, facilitating nucleophilic reactions (e.g., amidation) compared to electron-donating groups like -CH₃ in 4-methoxy-3-methylbenzoic acid .
- Bioactivity: Introduction of a hydroxyl group at position 4 (as in 4-hydroxy-3-(methoxycarbonyl)benzoic acid) significantly improves analgesic activity, likely due to increased hydrogen bonding with biological targets .
- Synthetic Utility: Carbamoyl derivatives (e.g., 3-[(3-chlorophenyl)carbamoyl]-4-methoxybenzoic acid) exhibit high purity (>97%) and stability, making them suitable for pharmaceutical development .
Physicochemical Properties
- Solubility: The presence of polar groups (-COOCH₃, -OH) enhances aqueous solubility. For example, 4-hydroxy-3-(methoxycarbonyl)benzoic acid is more water-soluble than the non-hydroxylated analogue .
- Thermal Stability: Methoxycarbonyl-substituted derivatives generally exhibit higher melting points (e.g., 411–412 K for 4-benzyloxy-3-methoxybenzoic acid) due to intermolecular dipole interactions .
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